molecular formula C6H9BLiNO3 B7888227 Lithium trihydroxy(4-methylpyridin-2-yl)borate

Lithium trihydroxy(4-methylpyridin-2-yl)borate

Cat. No.: B7888227
M. Wt: 160.9 g/mol
InChI Key: OJVHAFKJZRLYMC-UHFFFAOYSA-N
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Description

Lithium trihydroxy(4-methylpyridin-2-yl)borate is an organoboron compound with the molecular formula C₆H₉BNO₃Li. It belongs to the class of lithium arylborates, where the boron atom is coordinated to three hydroxyl groups and a 4-methylpyridin-2-yl ring. This compound is structurally characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position, which influences its electronic and steric properties. It is typically synthesized via transmetallation reactions involving borate esters and organolithium reagents under inert conditions .

Properties

IUPAC Name

lithium;trihydroxy-(4-methylpyridin-2-yl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BNO3.Li/c1-5-2-3-8-6(4-5)7(9,10)11;/h2-4,9-11H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVHAFKJZRLYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC=CC(=C1)C)(O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BLiNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium trihydroxy(4-methylpyridin-2-yl)borate typically involves the reaction of 4-methylpyridine-2-boronic acid with lithium hydroxide in the presence of water. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

Lithium trihydroxy(4-methylpyridin-2-yl)borate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield borate esters, while reduction can produce borohydride derivatives .

Scientific Research Applications

Lithium trihydroxy(4-methylpyridin-2-yl)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of lithium trihydroxy(4-methylpyridin-2-yl)borate involves its interaction with specific molecular targets and pathways. The borate group can form stable complexes with various biomolecules, influencing their structure and function. Additionally, the lithium ion can modulate cellular processes by affecting ion channels and signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Lithium trihydroxy(pyridin-2-yl)borate (CAS 1393822-96-2)
  • Molecular Formula: C₅H₇BNO₃Li
  • Key Difference : Lacks the 4-methyl group on the pyridine ring.
  • However, the reduced electron-donating effect (from -CH₃) may lower stability in polar solvents .
Lithium triisopropyl 2-(4-methylpyridyl)borate (CAS 1202220-93-6)
  • Molecular Formula: C₁₄H₂₄BNO₃Li
  • Key Difference : Replaces hydroxyl groups with triisopropoxy ligands.
  • Impact: The bulky isopropoxy groups enhance lipophilicity, improving solubility in nonpolar solvents. This modification is advantageous in Suzuki-Miyaura couplings, where steric bulk can suppress undesired side reactions .

Electronic Effects of Substituents

Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate (CAS 2095458-45-8)
  • Molecular Formula: C₁₅H₂₄BF₃LiNO₃
  • Key Difference : Contains a trifluoromethyl (-CF₃) group at the 4-position.
  • Impact : The strong electron-withdrawing -CF₃ group increases the Lewis acidity of boron, enhancing its reactivity in electrophilic substitutions. However, it may reduce thermal stability due to increased polarity .
Lithium trihydroxy(5-(trifluoromethyl)pyridin-2-yl)borate (CAS 1393822-86-0)
  • Molecular Formula: C₆H₆BF₃LiNO₃
  • Key Difference : Features a -CF₃ group at the 5-position instead of 4-CH₃.

Halogen-Substituted Derivatives

Lithium triisopropyl 2-(5-fluoropyridyl)borate (CAS 1048030-49-4)
  • Molecular Formula: C₁₄H₂₄BFLiNO₃
  • Key Difference : Substituted with fluorine at the 5-position.
  • Impact : Fluorine’s electronegativity increases the boron center’s electrophilicity, making it more reactive in rhodium-catalyzed asymmetric 1,4-additions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituent Solubility Applications
Lithium trihydroxy(4-methylpyridin-2-yl)borate Not Available C₆H₉BNO₃Li 4-CH₃ Polar solvents Catalysis, battery electrolytes
Lithium trihydroxy(pyridin-2-yl)borate 1393822-96-2 C₅H₇BNO₃Li None Moderate polarity Cross-coupling reactions
Lithium triisopropyl 2-(4-methylpyridyl)borate 1202220-93-6 C₁₄H₂₄BNO₃Li 4-CH₃, OiPr Nonpolar solvents Suzuki-Miyaura couplings
Lithium triisopropoxy(4-CF₃-pyridin-2-yl)borate 2095458-45-8 C₁₅H₂₄BF₃LiNO₃ 4-CF₃, OiPr Low polarity High-temperature catalysis
Lithium triisopropyl 2-(5-F-pyridyl)borate 1048030-49-4 C₁₄H₂₄BFLiNO₃ 5-F, OiPr Nonpolar solvents Asymmetric synthesis

Key Research Findings

Synthetic Flexibility : The hydroxylated analogs (e.g., trihydroxy derivatives) are more hygroscopic and require stringent inert-atmosphere storage compared to triisopropoxy variants .

The 4-methylpyridin-2-yl variant’s hydroxyl groups may enhance ionic conductivity but could limit compatibility with carbonate solvents .

Catalytic Performance : Triisopropoxy derivatives exhibit superior performance in cross-coupling reactions due to their stability and controlled release of the aryl group. In contrast, trihydroxy derivatives may decompose prematurely under acidic conditions .

Biological Activity

Lithium trihydroxy(4-methylpyridin-2-yl)borate is a boron-containing compound that has garnered attention in scientific research for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a lithium atom bonded to a borate group and a pyridine ring. Its molecular formula is C7H9BLiO3C_7H_9BLiO_3, with a molecular weight of approximately 146.87 g/mol. The presence of the hydroxyl groups and the pyridine moiety contributes to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, it has demonstrated activity against:

  • Escherichia coli
  • Staphylococcus aureus
  • Enterococcus faecalis

The minimum inhibitory concentration (MIC) values for these pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Escherichia coli62.5
Staphylococcus aureus78.12
Enterococcus faecalis78.12

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties . Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these cell lines are presented in Table 2.

Cell Line IC50 (µg/mL)
HeLa226
A549242.52

These results highlight the potential of this compound in cancer therapy, warranting further exploration into its mechanisms of action.

The mechanism by which this compound exerts its biological effects involves interactions with various biomolecules. The borate group can form stable complexes with proteins and nucleic acids, influencing their structure and function. This interaction may modulate:

  • Enzymatic activities
  • Cellular signaling pathways
  • Gene expression

Such modulation can lead to altered cellular responses, contributing to the observed antimicrobial and anticancer activities.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed significant inhibition at low concentrations, suggesting its potential use in treating resistant infections .
  • Cancer Cell Inhibition : In vitro experiments demonstrated that treatment with this compound resulted in reduced viability of HeLa cells compared to untreated controls. Flow cytometry analysis revealed increased apoptosis in treated cells, indicating a possible mechanism of action through induction of programmed cell death .

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